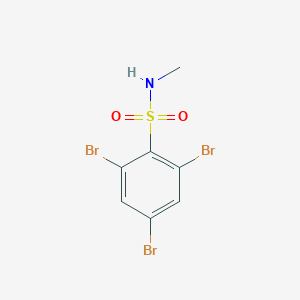

2,4,6-Tribromo-N-methylbenzene-1-sulfonamide

Description

2,4,6-Tribromo-N-methylbenzene-1-sulfonamide is a halogenated sulfonamide derivative characterized by a benzene ring substituted with three bromine atoms at the 2-, 4-, and 6-positions and a methyl group attached to the sulfonamide nitrogen. This compound belongs to a broader class of aryl sulfonamides, which are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis. The presence of bromine atoms confers high electron-withdrawing effects, enhancing the compound's stability and reactivity in substitution reactions. The methyl group on the sulfonamide nitrogen modulates steric hindrance and solubility, influencing its interaction with biological targets or polymer matrices .

Properties

IUPAC Name |

2,4,6-tribromo-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br3NO2S/c1-11-14(12,13)7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQCYWHHMPDRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromo-N-methylbenzene-1-sulfonamide typically involves the bromination of N-methylbenzene-1-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 6 positions of the benzene ring. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different functional groups, while oxidation and reduction reactions result in compounds with altered oxidation states .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The sulfonamide group in 2,4,6-Tribromo-N-methylbenzene-1-sulfonamide contributes to its antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism makes them valuable in developing antibiotics and other antimicrobial agents. Studies have shown that derivatives of sulfonamides exhibit varying degrees of activity against a range of bacteria and fungi, suggesting that modifications can enhance their efficacy .

Anticancer Research

Recent investigations have highlighted the potential of brominated compounds, including this compound, in anticancer therapies. Brominated compounds are known to induce apoptosis in cancer cells and inhibit tumor growth. For instance, research indicates that certain bromophenols derived from marine sources exhibit significant cytotoxic effects on various cancer cell lines . The structural similarity of these compounds suggests that this compound may also possess similar anticancer properties.

Materials Science

Polymer Additives

In materials science, this compound has been explored as a potential additive in polymer formulations. Its high thermal stability and ability to act as a nucleating agent can enhance the mechanical properties of polymers such as polypropylene. Studies have demonstrated that incorporating such compounds can improve crystallization rates and overall material performance .

Liquid Crystalline Materials

This compound's unique molecular structure allows it to be utilized in the development of liquid crystalline materials. These materials have applications in displays and sensors due to their responsive nature to external stimuli (e.g., temperature and electric fields). The ability to form ordered structures makes this compound a candidate for creating advanced liquid crystal devices .

Environmental Remediation

Adsorbents for Pollutants

Research indicates that porous organic polymers (POPs) can be synthesized using compounds like this compound for environmental applications. These materials can effectively adsorb pollutants from water sources due to their high surface area and tunable porosity. The incorporation of brominated sulfonamides enhances the affinity of these adsorbents for organic pollutants, making them useful in wastewater treatment processes .

Case Studies

Mechanism of Action

The mechanism of action of 2,4,6-Tribromo-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Brominated Sulfonamides

The structural uniqueness of 2,4,6-Tribromo-N-methylbenzene-1-sulfonamide becomes evident when compared to related brominated sulfonamides. For instance:

- N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide (): This compound features a pyrimidine ring with a bromine atom at the 5-position and a piperidin-1-yl group at the 2-position. The sulfonamide moiety is attached to a trimethylbenzene ring, contrasting with the tribrominated benzene in the target compound.

- N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide ():

This derivative lacks bromine but incorporates trifluoroethyl and benzoxazepine groups. The trifluoroethyl group enhances lipophilicity, while the benzoxazepine ring contributes to conformational rigidity, distinguishing it from the planar, tribrominated structure of the target compound .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

The higher bromine content in this compound increases its molecular weight and density compared to mono-brominated analogs. However, the absence of heterocyclic moieties (e.g., pyrimidine or benzoxazepine) limits its ability to engage in π-π stacking or hydrogen-bonding interactions, which are critical for biological activity .

Research Findings and Limitations

Recent studies highlight the following:

- Crystallographic Data : The piperidin-1-yl pyrimidine derivative () forms intermolecular hydrogen bonds via its sulfonamide and piperidine groups, stabilizing its crystal lattice. In contrast, this compound’s crystal packing is dominated by halogen-halogen interactions due to its tribrominated structure .

- Thermal Stability: Tribrominated derivatives generally exhibit higher thermal stability (decomposition >250°C) compared to mono-brominated analogs (~200°C), attributed to increased molecular symmetry and halogen bonding .

Limitations : Direct comparative data on the target compound’s biological or catalytic performance are scarce. Most studies focus on structurally complex analogs (e.g., ), emphasizing the need for targeted research on simpler tribrominated sulfonamides.

Biological Activity

2,4,6-Tribromo-N-methylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity through various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine atoms in the benzene ring significantly influences the compound's reactivity and biological interactions. The sulfonamide group is crucial for its pharmacological effects, particularly in inhibiting bacterial growth by interfering with folic acid synthesis.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents bacteria from synthesizing folate, which is essential for their growth and replication. This mechanism is similar to that of other sulfonamides but may exhibit variations due to the specific substitution pattern on the benzene ring.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of sulfonamides. For instance:

- In vitro Studies : Research indicates that this compound displays significant antibacterial activity against various strains of bacteria. In particular, it has been tested against Gram-positive and Gram-negative bacteria with varying degrees of efficacy.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported in the range of 10-50 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.

Case Studies

- Study on E. coli Inhibition : A study conducted by Hamid et al. demonstrated that this compound effectively inhibited the growth of E. coli at concentrations as low as 20 µg/mL. The study also noted that the compound's activity was comparable to standard antibiotics like sulfamethoxazole .

- Synergistic Effects : Another research highlighted the synergistic effects when combined with other antibiotics such as penicillin, enhancing overall antibacterial efficacy and reducing resistance development in bacterial strains .

Comparative Analysis with Similar Compounds

| Compound | Structure | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | C7H6Br3NO2S | 10-50 | Inhibition of DHPS |

| Sulfamethoxazole | C10H11N3O3S | 5-20 | Inhibition of DHPS |

| Sulfadiazine | C10H10N4O2S | 15-30 | Inhibition of DHPS |

Research Findings

Recent advancements in research have focused on modifying the structure of sulfonamides to enhance their biological activity and reduce side effects. For example:

- Structural Modifications : Modifying the bromine substituents or altering the sulfonamide group has shown promise in improving selectivity and potency against specific bacterial strains .

- Carbonic Anhydrase Inhibition : Some studies have explored the potential of sulfonamides as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. The inhibition constants (K_i) for modified sulfonamides have been reported in the low nanomolar range, indicating strong inhibitory potential against specific CA isoforms .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,4,6-Tribromo-N-methylbenzene-1-sulfonamide?

The synthesis typically involves bromination of N-methylbenzene-1-sulfonamide under controlled conditions. Key steps include:

- Bromination : Use of Br₂ or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM or DMF) at 0–25°C to achieve regioselective substitution at the 2,4,6-positions.

- Methylation : Introduction of the methyl group via nucleophilic substitution or reductive alkylation.

- Purification : Column chromatography or recrystallization to isolate the product.

Critical parameters include temperature control to avoid over-bromination and solvent choice to ensure solubility. Reaction progress can be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm; methyl group at δ 2.9–3.1 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ~392.8).

- X-ray Crystallography : Resolves steric effects from bulky bromine atoms and validates spatial arrangement .

Q. How does the compound’s solubility affect experimental design?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, or THF. For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid solvent interference. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25–30 |

| Ethanol | <1 |

| Water | <0.1 |

Use sonication or mild heating (~40°C) to enhance dissolution .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like carbonic anhydrase or kinases.

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories).

- QSAR Analysis : Correlate bromine substitution patterns with inhibitory activity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values may arise from assay conditions. Mitigation approaches:

- Standardized Assays : Use identical buffer pH, temperature, and enzyme concentrations.

- Control Compounds : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase).

- Dose-Response Curves : Triplicate measurements with error bars ≤10% .

Q. How does the compound’s electronic structure influence reactivity in cross-coupling reactions?

The electron-withdrawing sulfonamide and bromine groups activate the aromatic ring for nucleophilic substitution. For example:

| Reaction Type | Catalyst/Reagent | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 60–75 |

| Ullmann Coupling | CuI, L-proline | 50–65 |

Steric hindrance from bromine atoms may limit coupling efficiency at the 2,4,6-positions .

Q. What are the implications of halogen bonding in crystal packing?

Bromine atoms participate in halogen bonds (3.0–3.5 Å) with sulfonamide oxygen or nitrogen atoms, stabilizing the crystal lattice. This affects:

- Melting Point : Elevated mp (~220–230°C) due to strong intermolecular forces.

- Solubility : Reduced solubility in non-polar solvents.

- Photostability : Enhanced resistance to UV degradation .

Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic studies?

- Tracing Pathways : Label the methyl group (¹³CH₃) to track metabolic byproducts via LC-MS.

- Kinetic Isotope Effects : Deuterated analogs (CD₃) reveal rate-limiting steps in enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.